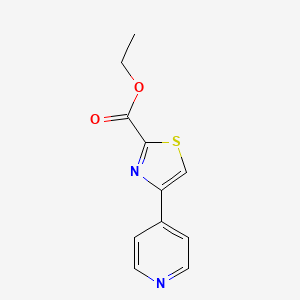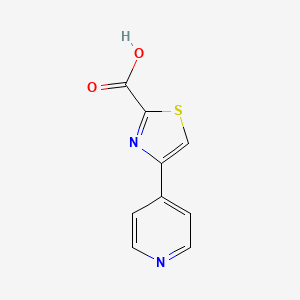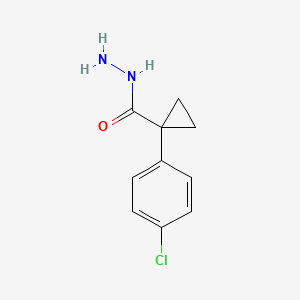
1-(4-Chlorophenyl)cyclopropanecarbohydrazide
Vue d'ensemble
Description
1-(4-Chlorophenyl)cyclopropanecarbohydrazide (also known as 4-CPCH) is an organic compound that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The compound has been synthesized and characterized using techniques like X-ray crystallography, NMR, IR, and UV spectroscopy. It's confirmed to exist as the thione tautomer with a planar five-membered ring and forms an orthogonal relationship with the chlorophenyl ring. This structural characterization provides insights into the chemical properties and potential applications of the compound (Yeo, Azizan, & Tiekink, 2019).
Antitumor Activities
- Derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, closely related to 1-(4-Chlorophenyl)cyclopropanecarbohydrazide, have been synthesized and tested for antitumor activities. These derivatives exhibited significant inhibitory actions on human colorectal carcinoma cells (HCT-116) without affecting normal cells (HEK-293), indicating their potential as cancer therapy agents (Aboelmagd et al., 2021).
Lipase and α-Glucosidase Inhibition
- Novel heterocyclic compounds derived from this compound have shown significant anti-lipase and anti-α-glucosidase activities, suggesting their potential use in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Anticancer and Antituberculosis Studies
- Cyclopropyl derivatives, similar to this compound, have demonstrated anticancer and antituberculosis activities, highlighting their potential in the treatment of these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural Analysis and Pharmaceutical Application
- The crystal structure and molecular conformation of related chlorophenyl compounds have been studied, providing valuable information for pharmaceutical applications due to the potential biological activity of these structures (Nandi, Chaudhuri, Mazumdar, & Ghosh, 1985).
Safety and Hazards
The safety data sheet for a similar compound, 1-(4-Chlorophenyl)cyclopropanecarboxylic, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULGJCMRMBMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204861 | |
| Record name | 1-(4-Chlorophenyl)cyclopropanecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
633317-81-4 | |
| Record name | 1-(4-Chlorophenyl)cyclopropanecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633317-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)cyclopropanecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



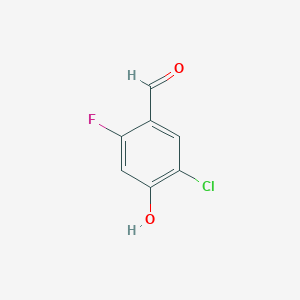

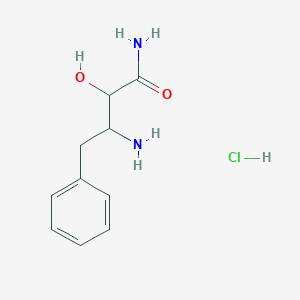
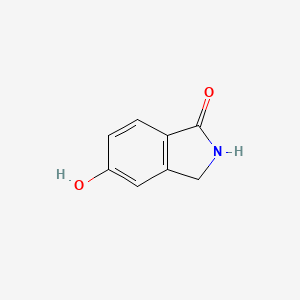

![N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride](/img/structure/B1358721.png)



![N''-[4-(Benzyloxy)phenyl]guanidine](/img/structure/B1358731.png)

